BenchChemオンラインストアへようこそ!

N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

This synthetic oxalamide (MW 437.9) combines an N-benzyl terminus with a 4-chlorophenylsulfonyl-oxazolidine electrophile, occupying chemical space distinct from prior kinase inhibitor patents (e.g., US20060241104A1). The para-chloro substituent (σₚ = +0.23) offers balanced electron withdrawal—more activating than 4-bromo yet bulkier than 4-fluoro—making it the central comparator for halogen-scanning MMPA. Its pseudo-irreversible serine protease inhibition potential aligns with rate constants up to 10⁴ M⁻¹s⁻¹. Delivered at ≥95% HPLC purity, ideal for SAR expansion, covalent inhibitor screening, and LC-MS method development.

Molecular Formula C19H20ClN3O5S
Molecular Weight 437.9
CAS No. 868983-62-4
Cat. No. B2444216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
CAS868983-62-4
Molecular FormulaC19H20ClN3O5S
Molecular Weight437.9
Structural Identifiers
SMILESC1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C19H20ClN3O5S/c20-15-6-8-16(9-7-15)29(26,27)23-10-11-28-17(23)13-22-19(25)18(24)21-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,21,24)(H,22,25)
InChIKeyJWQNNDOKCKNIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS 868983-62-4): Chemical Identity and Compound Class Context for Procurement


N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS 868983-62-4) is a synthetic small molecule belonging to the oxalamide class, featuring a signature dual-amide backbone derived from oxalic acid . Its molecular formula is C₁₉H₂₀ClN₃O₅S with a molecular weight of 437.9 g/mol . The structure combines three pharmacophoric elements: an N-benzyl oxalamide terminus, a central oxazolidine ring, and a 4-chlorophenylsulfonyl substituent [1]. Compounds within this sulfonyl-oxazolidine-oxalamide chemotype have been explored in medicinal chemistry for enzyme inhibition applications, including kinase modulation and serine protease targeting [2]. However, literature specific to this precise CAS number is extremely limited, and no quantitative head-to-head comparative biological data could be identified in primary peer-reviewed sources or patents as of 2026.

Why N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide Cannot Be Interchanged with Structurally Similar Analogs


Within the sulfonyl-oxazolidine-oxalamide chemotype, even minor structural perturbations can profoundly alter target engagement, selectivity, and physicochemical properties [1]. The 4-chlorophenylsulfonyl moiety of CAS 868983-62-4 is not interchangeable with its 4-fluoro, 4-methoxy, 4-bromo, or unsubstituted phenylsulfonyl congeners, as the electron-withdrawing character, steric bulk, and lipophilicity of the para-chloro substituent directly influence binding pocket complementarity and metabolic stability [2]. Similarly, the N1-benzyl terminus versus N1-(4-methylbenzyl) or N1-(4-chlorobenzyl) variants alters hydrogen-bonding capacity and molecular shape, parameters known to affect off-rate kinetics and isoform selectivity in oxalamide-based enzyme inhibitors [3]. Generic interchange without empirical validation therefore carries a high risk of divergent or absent biological activity, particularly in SAR-dependent research programs where the precise substitution pattern defines the pharmacological profile.

Quantitative Differentiation Evidence for CAS 868983-62-4: Comparator-Based Analysis


Structural Differentiation: 4-Chlorophenylsulfonyl versus 4-Fluoro, 4-Methoxy, and Unsubstituted Phenylsulfonyl Analogs

The 4-chlorophenylsulfonyl group of CAS 868983-62-4 imparts distinct electronic and steric properties compared to its closest sulfonyl-substituted analogs. The Hammett σₚ constant for the para-chloro substituent is +0.23 (electron-withdrawing), compared to +0.06 for para-fluoro, −0.27 for para-methoxy, and 0.00 for unsubstituted phenyl [1]. The ClogP contribution of the 4-chlorophenyl moiety (~+0.7 over the unsubstituted phenyl congener) increases lipophilicity, potentially enhancing membrane permeability while also raising the risk of promiscuous binding [2]. The chlorine atom's van der Waals radius (1.75 Å) occupies a steric volume distinct from fluorine (1.47 Å) or methoxy (~2.8 Å extended), which can critically determine binding pocket fit in enzyme active sites [1]. No direct biological comparative data for CAS 868983-62-4 versus these specific analogs were identified in the peer-reviewed literature; the differentiation presented here is based on well-established physicochemical principles (class-level inference).

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Physicochemical Property Differentiation: Molecular Weight and Predicted Drug-Likeness versus Nearest Neighbor Analogs

CAS 868983-62-4 (MW 437.9 g/mol) occupies a distinct molecular weight and lipophilicity window compared to its closest cataloged analogs. The 4-methylbenzyl analog (CAS 868983-81-7, MW 451.92 g/mol, C₂₀H₂₂ClN₃O₅S) carries an additional 14 Da, while the 4-chlorobenzyl analog (CAS 868983-92-0, MW 472.34 g/mol, C₁₉H₁₉Cl₂N₃O₅S) is 34.4 Da heavier due to a second chlorine atom . These differences place the three compounds on opposite sides of the MW 450 threshold often used as a drug-likeness filter. The target compound also lacks the additional methylene or chlorine atom present in these analogs, reducing its calculated logP and potentially improving aqueous solubility relative to the di-chloro congener [1]. No experimentally measured solubility or logP values were located for any of the three compounds; all comparisons are based on calculated properties and structural inference.

Drug Design ADME Physicochemical Profiling

Scaffold-Level Differentiation: Oxazolidine-Sulfonyl versus Oxazolidinone Chemotypes in Serine Protease Inhibition

The oxazolidine-2-yl ring in CAS 868983-62-4, bearing an N-sulfonyl substituent, differs fundamentally from the oxazolidin-2-one ring found in antibiotic oxazolidinones (e.g., linezolid). N-sulfonyloxazolidine-2,4-diones have been characterized as pseudo-irreversible inhibitors of serine proteases, with second-order rate constants (k_inact/K_I) for porcine pancreatic elastase (PPE) inactivation reaching up to 10⁴ M⁻¹s⁻¹ for optimized congeners [1]. The sulfonyl-oxazolidine system acts as a latent electrophile, undergoing enzyme-catalyzed ring-opening at the C-2 position to form a covalent acyl-enzyme intermediate, a mechanism not available to simple oxazolidinones [1]. While specific rate constants for CAS 868983-62-4 have not been published, the compound's N-sulfonyloxazolidine architecture positions it within this mechanistically distinct inhibitor class. The presence of the 4-chlorophenylsulfonyl group may further modulate the electrophilicity of the oxazolidine C-2 carbon through inductive effects.

Protease Inhibition Oxazolidine Chemistry Covalent Inhibitor Design

Class-Wide Evidence: Oxalamide Derivatives as Kinase Inhibitors with Sub-Micromolar Potency Achievable Through Structural Optimization

A patent family (US20060241104A1, WO2006113458) discloses oxalamide derivatives as inhibitors of protein tyrosine kinase activity of growth factor receptors, particularly c-Met [1]. Representative compounds in this series demonstrated IC₅₀ values in the sub-micromolar to low micromolar range against c-Met kinase in biochemical assays, with cellular activity confirmed in cancer cell proliferation models [1]. While CAS 868983-62-4 is not explicitly exemplified in this patent, its core oxalamide scaffold—comprising the critical hydrogen-bond donor/acceptor array formed by the two amide linkages—is directly represented in the Markush structure [1]. The sulfonyl-oxazolidine substitution on the N2 terminus of CAS 868983-62-4 introduces a unique steric and electronic environment not explored in the exemplified patent compounds, suggesting potential for differentiated kinase selectivity profiles. No direct kinase inhibition data for CAS 868983-62-4 have been reported.

Kinase Inhibition c-Met Cancer Therapeutics

Comparative Potency Context: Oxalamide DPP-9 Inhibitor with Defined IC₅₀ Establishes the Druggability of the Sulfonyl-Oxazolidine-Oxalamide Chemotype

A structurally related sulfonyl-oxazolidine-oxalamide compound, N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide, has been reported as a potent, selective, and cell-active inhibitor of dipeptidyl peptidase 9 (DPP-9), a cytoplasmic serine protease implicated in immune cell function and pyroptosis regulation [1]. This analog differs from CAS 868983-62-4 at two positions: the phenylsulfonyl substituent (4-methoxy vs. 4-chloro) and the N1 terminus (pyridin-3-ylmethyl vs. benzyl). While the precise IC₅₀ value for this DPP-9 inhibitor was not publicly retrievable from primary literature in full, the existence of a validated, active member of this chemotype confirms target engagement is achievable and that the sulfonyl-oxazolidine-oxalamide scaffold is compatible with intracellular target access in mammalian cells [1]. CAS 868983-62-4, with its alternative substitution pattern, may exhibit a shifted selectivity profile across the DPP family or related serine hydrolases.

DPP-9 Inhibition Immunology Serine Protease

Purity and Supply Chain Differentiation: Available Purity Specifications for CAS 868983-62-4

CAS 868983-62-4 is commercially available through multiple chemical suppliers, with typical reported purity of 95% (HPLC) . This purity level is consistent with the research-grade standard for this compound class. No pharmacopoeial monograph, certified reference standard, or GMP-grade material was identified in publicly accessible databases. The closest structural analogs (e.g., CAS 868983-81-7, CAS 868983-92-0) are also supplied at comparable purity specifications, indicating that CAS 868983-62-4 does not present procurement advantages or disadvantages relative to its nearest neighbors in terms of commercial availability or quality tier . Users should request batch-specific certificates of analysis (CoA) including HPLC purity, NMR identity confirmation, and residual solvent analysis when procuring for regulated or GLP studies.

Analytical Chemistry Quality Control Procurement

Optimal Research and Procurement Application Scenarios for N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS 868983-62-4)


Kinase Inhibitor Lead Discovery: Exploring the 4-Chlorophenylsulfonyl-Oxazolidine Vector within the Oxalamide c-Met Pharmacophore

Based on the established precedent of oxalamide derivatives as c-Met kinase inhibitors with sub-micromolar potency [1], CAS 868983-62-4 is a rational starting point for SAR expansion around the N2 terminus. Its 4-chlorophenylsulfonyl-oxazolidine group occupies chemical space not exemplified in the original kinase inhibitor patent (US20060241104A1), offering opportunities for novel IP [1]. Procurement is recommended for medicinal chemistry teams seeking to diversify their oxalamide-based kinase inhibitor libraries with a scaffold that retains the core hydrogen-bonding pharmacophore while introducing a structurally distinct, potentially covalent-capable oxazolidine electrophile [2]. The compound's relatively compact molecular weight (437.9 g/mol) supports subsequent optimization without exceeding lead-like property thresholds.

Serine Protease Inhibitor Screening: Leveraging the Pseudo-Irreversible Mechanism of N-Sulfonyloxazolidines

The N-sulfonyloxazolidine motif in CAS 868983-62-4 is mechanistically aligned with the pseudo-irreversible serine protease inhibitor class characterized by Santana et al. (2012), which demonstrated second-order inactivation rate constants up to 10⁴ M⁻¹s⁻¹ against PPE [1]. Research groups investigating neutrophil elastase, proteinase-3, cathepsin G, or DPP family proteases should consider this compound for screening panels. The 4-chlorophenylsulfonyl substituent's electron-withdrawing character (σₚ = +0.23) may enhance the electrophilicity of the oxazolidine C-2 position relative to electron-donating analogs [2], potentially translating to faster enzyme inactivation kinetics. This compound is particularly suitable for covalent inhibitor discovery programs where sustained target engagement is therapeutically desirable.

Structure-Activity Relationship (SAR) Probe: Halogen Scanning Across the Phenylsulfonyl Position

CAS 868983-62-4 serves as the 4-chloro member of a halogen-scanning series that includes the 4-fluoro analog (σₚ = +0.06) and the 4-bromo analog (σₚ = +0.23) [1]. Systematic procurement of this halogen series enables quantitative correlation of electronic effects (Hammett σₚ) with biological activity, target selectivity, and ADME properties. The 4-chloro substituent's balanced profile—offering moderate electron withdrawal without the metabolic liability sometimes associated with bromine or the minimal steric contribution of fluorine—makes CAS 868983-62-4 the central comparator in such studies [1][2]. This application is directly relevant to medicinal chemistry groups performing matched molecular pair analysis (MMPA) to guide lead optimization.

Method Development and Analytical Reference Standard for Sulfonyl-Oxazolidine-Oxalamide Quantification

CAS 868983-62-4, with its defined molecular weight (437.9 g/mol), characteristic UV chromophore (4-chlorophenylsulfonyl group), and 95% HPLC purity specification [1], is suitable as an analytical reference material for developing and validating LC-MS or HPLC-UV methods targeting the sulfonyl-oxazolidine-oxalamide chemotype. Its retention time, mass fragmentation pattern, and UV absorption profile can serve as a system suitability benchmark when analyzing structurally related compounds in reaction monitoring, purity assessment, or stability studies. This application supports both academic and industrial analytical chemistry workflows.

Quote Request

Request a Quote for N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.